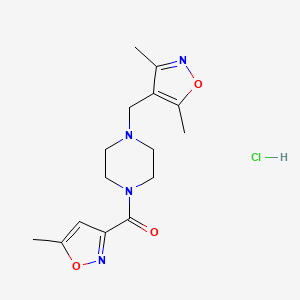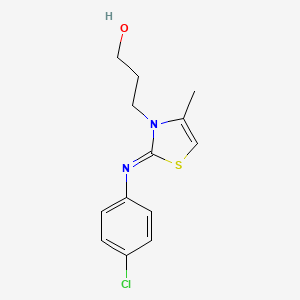
(Z)-3-(2-((4-chlorophenyl)imino)-4-methylthiazol-3(2H)-yl)propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The description of a compound typically includes its IUPAC name, common names, and structural formula. It may also include information about the class of compounds it belongs to and its relevance in scientific research or industry.
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, and conditions for each step of the synthesis. The yield and purity of the product are also typically reported.Molecular Structure Analysis
This involves determining the molecular structure of the compound using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. The stereochemistry of the compound is also determined if applicable.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes the conditions for each reaction, the products formed, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This involves determining properties such as the compound’s melting point, boiling point, solubility, and stability. Its chemical properties, such as its acidity or basicity, reactivity, and stereochemistry, are also analyzed.Wissenschaftliche Forschungsanwendungen
Electrochemiluminescence and Coordination Polymers
Research has demonstrated the synthesis and characterization of coordination polymers that exhibit highly intense electrochemiluminescence (ECL) and high thermal stability, highlighting their potential in creating efficient luminescent materials. For instance, Zhang et al. (2017) synthesized four coordination polymers with different metal centers and investigated their structural characteristics and electrochemical luminescence properties, revealing their promising applications in luminescent materials and devices (Zhang et al., 2017).
Antifungal Activity
The antifungal activities of various compounds have been evaluated, with some showing promising results against Candida strains. Lima-Neto et al. (2012) synthesized a series of 1,2,3-triazole derivatives and assessed their in vitro antifungal activity, identifying compounds with significant antifungal profiles, which could be further modified to enhance their drug candidacy (Lima-Neto et al., 2012).
Structural Characterization and Synthesis
Several studies have focused on the structural characterization and synthesis of compounds with potential biological and chemical applications. For example, the synthesis and characterization of novel Schiff bases and their metal complexes have been explored, with findings indicating their potential in various biological activities and as candidates for drug development (Rauf et al., 2017).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, and environmental impact. Appropriate safety measures for handling and disposing of the compound are also detailed.
Zukünftige Richtungen
This involves discussing potential future research directions for the compound. This could include potential applications, modifications to improve its properties, or further studies to better understand its properties or mechanism of action.
Please note that this is a general outline and the specific details would depend on the particular compound being analyzed. For “(Z)-3-(2-((4-chlorophenyl)imino)-4-methylthiazol-3(2H)-yl)propan-1-ol”, you may need to consult scientific literature or databases for more specific information. If you have access to a university or institutional library, they may be able to help you find more resources. You could also consider reaching out to researchers in the field for more information.
Eigenschaften
IUPAC Name |
3-[2-(4-chlorophenyl)imino-4-methyl-1,3-thiazol-3-yl]propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2OS/c1-10-9-18-13(16(10)7-2-8-17)15-12-5-3-11(14)4-6-12/h3-6,9,17H,2,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKHNLMDPZCTDIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=NC2=CC=C(C=C2)Cl)N1CCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-(2-((4-chlorophenyl)imino)-4-methylthiazol-3(2H)-yl)propan-1-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

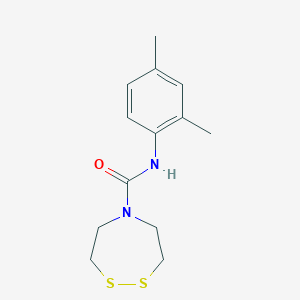
![N-[[3-(Methanesulfonamidomethyl)phenyl]methyl]but-2-ynamide](/img/structure/B2959627.png)
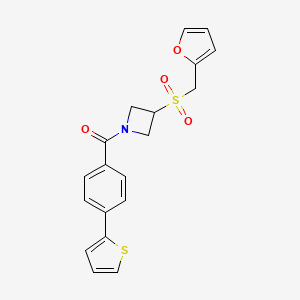
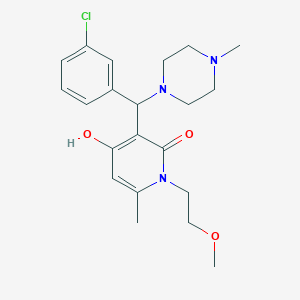
![2-((2-(3,5-dimethylphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-methyl-N-phenylacetamide](/img/structure/B2959634.png)
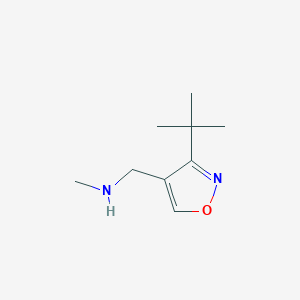
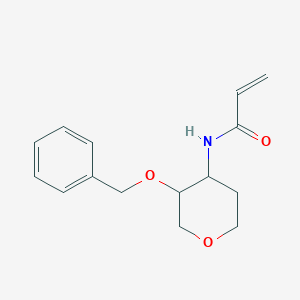
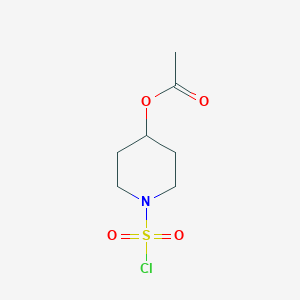
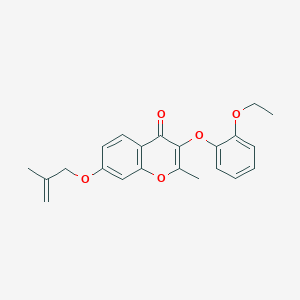
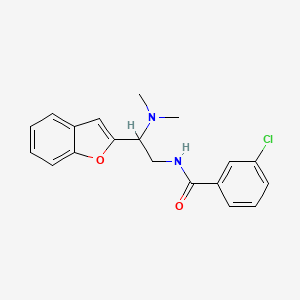
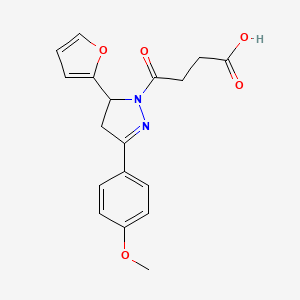
![N-(4-acetylphenyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2959644.png)
![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2959646.png)
